5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by multiple benzene rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between aryl halides and boronic acids.
Oxidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used in the development of advanced polymers and materials with unique properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple carboxylic acid groups allows it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical and chemical processes, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: A simpler compound with two carboxylic acid groups on a benzene ring.
Trimesic Acid: Contains three carboxylic acid groups on a benzene ring.
Benzoic Acid: A basic aromatic carboxylic acid with one carboxylic acid group.
Uniqueness
5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its complex structure, featuring multiple benzene rings and carboxylic acid groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C44H26O16 |
---|---|
Molecular Weight |
810.7 g/mol |
IUPAC Name |
5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C44H26O16/c45-37(46)29-7-25(8-30(15-29)38(47)48)21-1-19(2-22(5-21)26-9-31(39(49)50)16-32(10-26)40(51)52)20-3-23(27-11-33(41(53)54)17-34(12-27)42(55)56)6-24(4-20)28-13-35(43(57)58)18-36(14-28)44(59)60/h1-18H,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
BHUDQYZLKAEPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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